1,2,4-Trimethyl-5-neopentylbenzene
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Overview
Description
1,2,4-Trimethyl-5-neopentylbenzene is an organic compound with the molecular formula C14H22 It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and one neopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-5-neopentylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1,2,4-trimethylbenzene with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the distillation of crude oil fractions followed by selective catalytic processes. The compound can be isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation. Additionally, it can be produced by the methylation of toluene and xylenes or through the disproportionation of xylene over aluminosilicate catalysts .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-5-neopentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl and neopentyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrogenated aromatic compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,2,4-Trimethyl-5-neopentylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in biochemical assays and as a model compound for studying aromatic hydrocarbon interactions.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of dyes, perfumes, and as a gasoline additive.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-5-neopentylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich aromatic ring interacts with electrophiles. This interaction can lead to the formation of new chemical bonds and the modification of the compound’s structure. Additionally, the neopentyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: Similar structure but lacks the neopentyl group.
1,3,5-Trimethylbenzene: Another isomer of trimethylbenzene with different substitution pattern.
1,2,3-Trimethylbenzene: Isomer with all three methyl groups adjacent to each other.
Uniqueness
1,2,4-Trimethyl-5-neopentylbenzene is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This makes the compound more resistant to certain types of chemical reactions and can influence its reactivity in various synthetic processes.
Properties
CAS No. |
56666-87-6 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C14H22/c1-10-7-12(3)13(8-11(10)2)9-14(4,5)6/h7-8H,9H2,1-6H3 |
InChI Key |
OQQKZMVCVVOBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(C)(C)C)C |
Origin of Product |
United States |
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